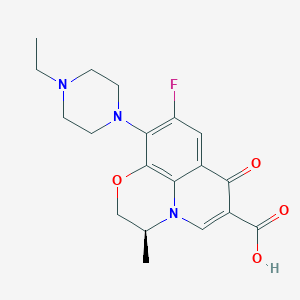
Levofloxacin-Verunreinigung 23
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Levofloxacin impurity 23 is an impurity of the fluoroquinolone antibiotic levofloxacin. It is a synthetic compound that has been used in the laboratory for scientific research purposes. Levofloxacin impurity 23 has been studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Pharmakokinetik
Das Verständnis der Pharmakokinetik von Levofloxacin-Verunreinigungen ist essenziell für die Bestimmung sicherer und effektiver Arzneimittel-Dosierungen. Die HPLC-Methoden, die für Levofloxacin verwendet werden, können auch zur Untersuchung seiner Verunreinigungen eingesetzt werden, was zum Verständnis ihres Verhaltens im menschlichen Körper beiträgt, einschließlich Absorption, Verteilung, Metabolismus und Ausscheidung .
Arzneimittelentwicklung
Verunreinigungen wie Levofloxacin-Verunreinigung 23 können in der Arzneimittelentwicklung verwendet werden, um die Reinheit und Stabilität pharmazeutischer Verbindungen zu testen. Die Profile der Verunreinigungen sind entscheidend für die Entwicklung neuer Formulierungen und die Sicherstellung, dass der pharmazeutische Wirkstoff (API) seine Wirksamkeit und Sicherheit im Laufe der Zeit behält .
Forschung zur Antibiotikaresistenz
Levofloxacin-Verunreinigungen können in der Forschung eingesetzt werden, die sich auf die Antibiotikaresistenz konzentriert. Durch die Untersuchung der Interaktion dieser Verunreinigungen mit der bakteriellen DNA-Gyrase und Topoisomerase IV können Forscher Einblicke in die Mechanismen der Resistenz gewinnen und Strategien entwickeln, um sie zu bekämpfen .
Toxikologische Studien
In der Toxikologie kann this compound verwendet werden, um die möglichen toxischen Wirkungen von Arzneimittelverunreinigungen zu untersuchen. Diese Studien sind entscheidend, um sichere Schwellenwerte zu ermitteln und die Auswirkungen von Verunreinigungen auf die menschliche Gesundheit zu verstehen .
Qualitätskontrolle in der Herstellung
Die Analyse von this compound ist wichtig für die Qualitätskontrolle im Herstellungsprozess von Arzneimitteln. Die Sicherstellung, dass Verunreinigungen innerhalb akzeptabler Grenzen liegen, ist essenziell für die Produktion sicherer und effektiver pharmazeutischer Produkte .
Wirkmechanismus
Target of Action
Levofloxacin, the parent compound of Levofloxacin Impurity 23, primarily targets bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination . The primary target of action depends on the type of bacteria .
Mode of Action
Levofloxacin, like other fluoroquinolone antibiotics, exerts its antimicrobial activity via the inhibition of its primary targets, DNA gyrase and topoisomerase IV . This inhibition prevents the relaxation of supercoiled DNA and promotes breakage of double-stranded DNA , thereby inhibiting bacterial DNA replication .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication process . This disruption affects the downstream biochemical pathways involved in bacterial growth and proliferation, leading to the death of the bacteria .
Pharmacokinetics
Levofloxacin’s pharmacokinetics are described by a linear 2-compartment open model with first-order elimination . Plasma concentrations in healthy volunteers reach a mean peak drug plasma concentration (Cmax) of approximately 2.8 and 5.2 mg/L within 1 to 2 hours after oral administration of levofloxacin 250 and 500mg tablets, respectively . Approximately 80% of levofloxacin is eliminated as unchanged drug in the urine through glomerular filtration and tubular secretion .
Result of Action
The result of Levofloxacin’s action is the effective treatment of various infections caused by susceptible bacteria, including infections of the upper respiratory tract, lower respiratory tract, skin, skin structures, urinary tract, and prostate . It is also used for post-exposure treatment of inhaled anthrax and the plague .
Action Environment
The action, efficacy, and stability of Levofloxacin can be influenced by various environmental factors. For instance, the presence of certain ions in the aqueous environment can hamper the uptake of Levofloxacin . Furthermore, the pH of the environment can affect the ionization state of Levofloxacin, thereby influencing its absorption and overall antimicrobial activity.
Zukünftige Richtungen
Future research on Levofloxacin impurity 23 could focus on the choice of eluent for desorption, the choice of competing species, and statistical physics modeling . Additionally, the development of a simple and accurate method for six known impurities and Levofloxacin in tablets dosage form could be an interesting area for future research .
Eigenschaften
IUPAC Name |
(2S)-6-(4-ethylpiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4/c1-3-21-4-6-22(7-5-21)16-14(20)8-12-15-18(16)27-10-11(2)23(15)9-13(17(12)24)19(25)26/h8-9,11H,3-7,10H2,1-2H3,(H,25,26)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUHXTFZSVKCSK-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)O)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


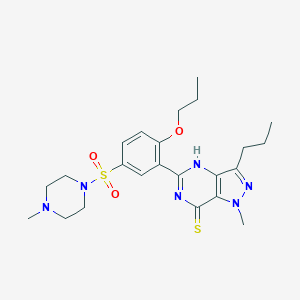
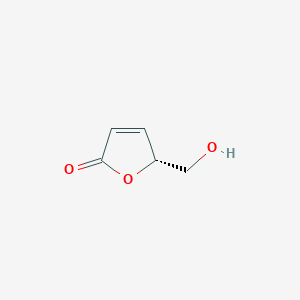

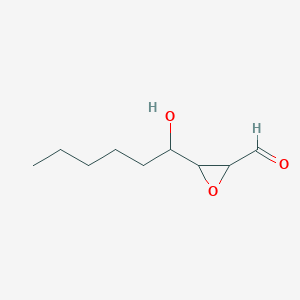

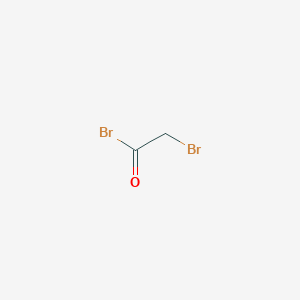
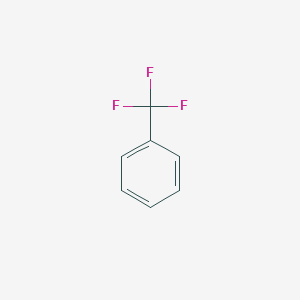
![1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)](/img/structure/B45749.png)
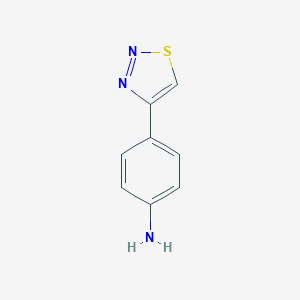
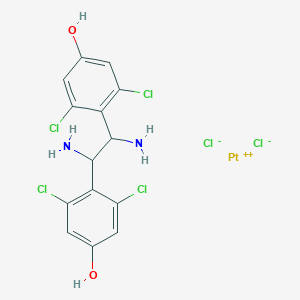

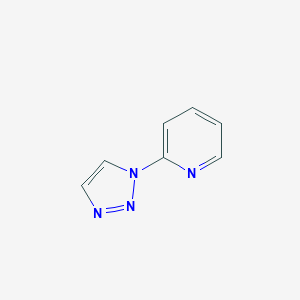
![8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B45761.png)